

Application Note: Quantification of Cadmium in Water Samples by ICP-MS

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Compound of Interest

Compound Name:	Cadmium
Cat. No.:	B3429090

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AN-ICPMS-CD-001

Introduction

Cadmium (Cd) is a toxic heavy metal that can enter water systems through industrial discharge, mining activities, and the corrosion of galvanized pipes.^[1] Due to its potential to cause adverse health effects, including kidney damage, its presence in drinking water and environmental water sources is strictly regulated and monitored.^{[1][2]} Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred analytical technique for determining trace and ultra-trace levels of **cadmium** in water.^{[1][2][3]} Its high sensitivity, low detection limits (in the parts-per-trillion range), and high throughput capabilities make it the gold standard for ensuring water safety and regulatory compliance.^{[2][3]}

Principle of ICP-MS

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a powerful analytical technique for elemental analysis. The process involves introducing a liquid sample into a high-temperature argon plasma (approximately 6,000 to 10,000 K).^[4] The plasma desolvates, atomizes, and ionizes the atoms of the elements present in the sample. These resulting ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then quantifies the ions, allowing for the determination of the concentration of each element.^{[3][4]}

Method Performance

This method is suitable for the quantification of **cadmium** in various water matrices, including drinking water, groundwater, and surface water.[\[5\]](#) The performance characteristics demonstrate the method's reliability for trace metal analysis.

Parameter	Typical Performance	Reference
Detection Limit (MDL)	< 0.1 µg/L (ppb)	[4] [6]
Limit of Quantitation (LOQ)	0.007 µg/m ³ to 0.1 µg/L	[7] [8]
Linearity (R ²)	> 0.999	[5] [9]
Precision (RSD)	< 5%	[5] [9]
Accuracy (Spike Recovery)	85% - 115%	[5]

Protocol: Determination of Cadmium in Water by ICP-MS

Health and Safety

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and powder-free nitrile gloves, should be worn at all times.[\[10\]](#) All procedures involving concentrated acids must be performed in a chemical fume hood to avoid inhalation of corrosive vapors. All waste must be disposed of according to local environmental regulations.

Apparatus and Materials

- ICP-MS System: An Inductively Coupled Plasma - Mass Spectrometer equipped with a standard sample introduction system (nebulizer, spray chamber) and an autosampler.
- Labware: Use polypropylene or other inert plastic containers for all standards and sample preparation to avoid metal leaching from glass.[\[11\]](#) If glassware is used, it must be acid-washed.
- Volumetric Flasks: Class A, plastic, various sizes (10 mL, 50 mL, 100 mL, 1000 mL).[\[11\]](#)
- Pipettes: Calibrated micropipettes covering a range from 10 µL to 5000 µL.[\[11\]](#)

- Sample Containers: 50 mL polypropylene centrifuge tubes.[11]
- Filtration System: Syringe filters (0.45 μm pore size) for removing undissolved particulates. [4]
- Water Purification System: To produce ultrapure deionized water (18 $\text{M}\Omega\cdot\text{cm}$ resistivity).[10]

Reagents and Standards

- Nitric Acid (HNO_3): Concentrated, ultra-pure or trace-metal grade.[11]
- Diluent (2% HNO_3): Prepare by diluting 20 mL of concentrated HNO_3 to 1 L with ultrapure water.[11]
- **Cadmium** (Cd) Stock Standard: 1000 mg/L certified stock solution.
- Internal Standard (ISTD) Stock Solution: 1000 mg/L of an element not typically found in water samples and with a similar mass and ionization potential to **cadmium** (e.g., Indium (In), Rhenium (Re), or Yttrium (Y)).[4][11]
- Working Internal Standard Solution: Prepare a 2 mg/L solution of the chosen internal standard in 2% HNO_3 .[6]
- Calibration Standards: Prepare a series of multi-point calibration standards by making serial dilutions of the **Cadmium** stock standard with 2% HNO_3 . The concentration range should bracket the expected sample concentrations (e.g., 0.1, 1.0, 5.0, 10.0, 20.0 $\mu\text{g/L}$).[9][12]

Table for Preparation of Calibration Standards (Example)

Standard Level	Concentration ($\mu\text{g/L}$)	Volume of 1 mg/L Intermediate Stock (mL)	Final Volume (mL)
Blank	0	0	100
Standard 1	0.1	0.01	100
Standard 2	1.0	0.1	100
Standard 3	5.0	0.5	100
Standard 4	10.0	1.0	100

| Standard 5 | 20.0 | 2.0 | 100 |

Experimental Protocol

4.1 Sample Collection and Preparation

- Collect water samples in pre-cleaned polypropylene bottles.
- Preserve the samples by acidifying to a pH < 2 with concentrated nitric acid (typically 1-2 mL of HNO_3 per liter of sample).
- If the sample contains particulates, filter it through a 0.45 μm syringe filter into a clean 50 mL polypropylene tube.[4][5]
- Pipette a known volume (e.g., 10 mL) of the prepared sample into an autosampler tube.
- Add the internal standard to all blanks, calibration standards, and samples to achieve a consistent final concentration (e.g., 10 $\mu\text{g/L}$).[4]

4.2 Instrument Setup

- Power on the ICP-MS and allow it to warm up and stabilize as per the manufacturer's instructions.
- Perform daily performance checks and tuning using a tuning solution to ensure sensitivity, resolution, and low oxide ratios.[11]

- Set up the instrument method with the appropriate parameters for **cadmium** analysis. The primary isotope for quantification is typically ^{111}Cd or ^{114}Cd .[\[6\]](#)[\[9\]](#)
- Interference Correction: Be aware of potential polyatomic interferences, such as Molybdenum oxide ($^{95}\text{Mo}^{16}\text{O}$) on ^{111}Cd . If molybdenum is present in samples, use mathematical correction equations or an alternative isotope like ^{114}Cd , which may be affected by Tin (^{114}Sn).[\[11\]](#)[\[13\]](#)

Typical ICP-MS Operating Parameters

Parameter	Set Value
RF Power	1500 - 1550 W
Plasma Gas Flow	15 - 20 L/min
Carrier Gas Flow	~1.0 L/min
Nebulizer Pump Speed	40 rps

| Monitored Isotopes | ^{111}Cd , ^{114}Cd , ^{115}In (ISTD) |

Note: These parameters are illustrative and should be optimized for the specific instrument in use.[\[6\]](#)[\[9\]](#)

4.3 Calibration and Analysis

- Create a sequence table in the instrument software that includes the calibration blank, calibration standards, quality control samples, and the prepared water samples.
- Initiate the analysis. The instrument will first analyze the calibration standards to generate a calibration curve. The correlation coefficient (r) should be >0.995 .[\[12\]](#)
- The concentrations of **cadmium** in the unknown samples are then determined by the instrument software based on this calibration curve.

Data Analysis and Quality Control

5.1 Calculation The instrument software automatically calculates the concentration of **cadmium** in the prepared sample solution using the calibration curve and internal standard correction. If the sample was diluted, the final concentration is calculated using the following formula:[12]

$$C \text{ (}\mu\text{g/L)} = C_{\text{inst}} \times D$$

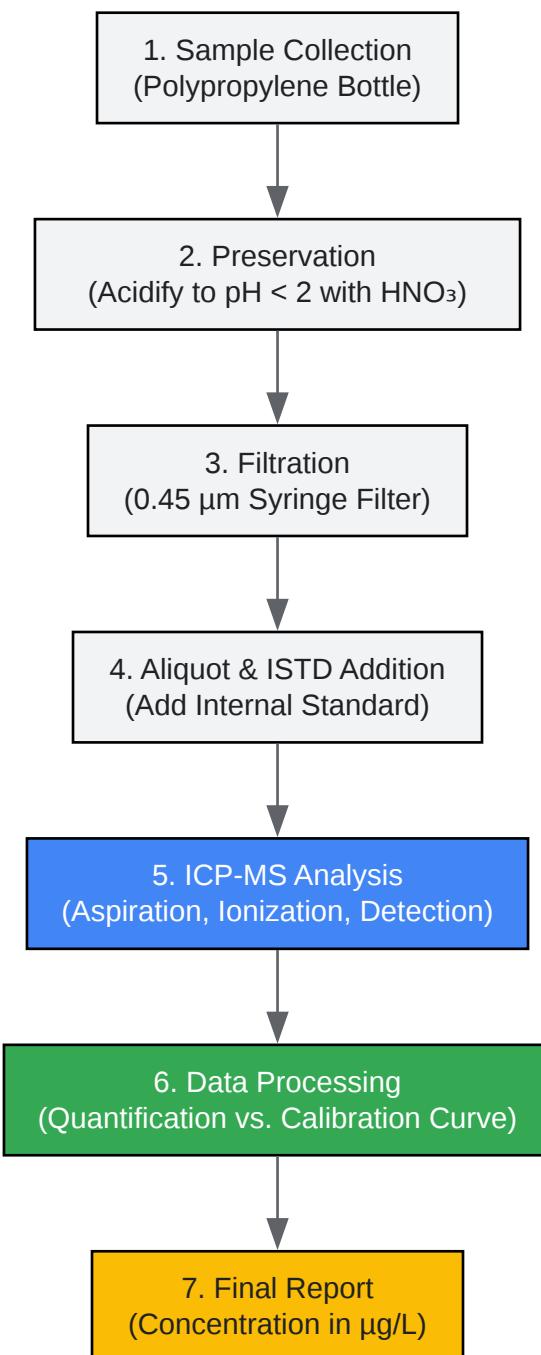
Where:

- C = Final concentration of **cadmium** in the original sample.
- C_{inst} = Concentration measured by the ICP-MS (μg/L).
- D = Dilution factor.

5.2 Quality Control To ensure the validity of the results, the following QC checks should be performed:

- Continuing Calibration Blank (CCB): A 2% HNO₃ blank analyzed periodically to check for contamination and carryover.[6]
- Continuing Calibration Verification (CCV): A mid-range calibration standard analyzed periodically to verify the stability of the calibration.[6][11] The recovery should be within ±10% of the true value.
- Laboratory Fortified Blank (LFB): A blank sample spiked with a known concentration of **cadmium** to assess the accuracy of the method.[6]
- Spike Recovery: A portion of a real sample is spiked with a known amount of **cadmium** to evaluate matrix effects. Recoveries should typically be within 85-115%.

Visualization



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Caption: Experimental workflow for the quantification of **cadmium** in water samples by ICP-MS.

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